4-Bromo-2-ethyl-1,2-oxazolidin-3-one
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Overview
Description
4-Bromo-2-ethyl-1,2-oxazolidin-3-one is a heterocyclic compound that contains a five-membered ring with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-1,2-oxazolidin-3-one typically involves the reaction of 2-ethyl-1,2-oxazolidin-3-one with a brominating agent such as bromine or N-bromosuccinimide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the selective bromination at the 4-position of the oxazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethyl-1,2-oxazolidin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents such as tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include substituted oxazolidinones, oxidized derivatives with various functional groups, and reduced amine derivatives .
Scientific Research Applications
4-Bromo-2-ethyl-1,2-oxazolidin-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethyl-1,2-oxazolidin-3-one involves its interaction with specific molecular targets and pathways. The bromine atom at the 4-position plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1,2-oxazolidin-3-one: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chloro-2-ethyl-1,2-oxazolidin-3-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
4-Methyl-2-ethyl-1,2-oxazolidin-3-one:
Uniqueness
4-Bromo-2-ethyl-1,2-oxazolidin-3-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
4-bromo-2-ethyl-1,2-oxazolidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c1-2-7-5(8)4(6)3-9-7/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERFWHCYVIYHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(CO1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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